((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone
Description
This compound features an 8-azabicyclo[3.2.1]octane core, a 1,2,4-triazole substituent at the 3-position, and a 2,6-difluorophenyl methanone group at the 8-position. The bicyclic scaffold confers rigidity, while the triazole and difluorophenyl moieties modulate electronic properties and receptor interactions.
Properties
IUPAC Name |
(2,6-difluorophenyl)-[3-(1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N4O/c17-13-2-1-3-14(18)15(13)16(23)22-10-4-5-11(22)7-12(6-10)21-9-19-8-20-21/h1-3,8-12H,4-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNOJUCSESPWIDX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=C(C=CC=C3F)F)N4C=NC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound ((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(2,6-difluorophenyl)methanone is an emerging chemical entity with significant potential in various biological applications. This article reviews its biological activity, focusing on antimicrobial and antiproliferative effects, along with relevant case studies and research findings.
Molecular Characteristics
- Molecular Formula : C17H17F2N4O
- Molecular Weight : 350.35 g/mol
- Structural Features : The compound consists of a bicyclic structure featuring a triazole moiety and a difluorophenyl group, which may enhance its interaction with biological targets due to the presence of heteroatoms and conformational rigidity.
IUPAC Name
The IUPAC name of the compound is:
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. The triazole ring is known for its efficacy against various bacterial and fungal strains.
Key Findings:
- In vitro studies have demonstrated that derivatives of triazoles possess broad-spectrum activity against resistant bacterial strains.
- The compound's structural characteristics suggest potential interactions with essential microbial targets, potentially disrupting their cellular processes.
Antiproliferative Effects
Studies on related azabicyclo compounds have demonstrated antiproliferative activity in various cancer cell lines.
Case Studies:
- HeLa Cells : Compounds structurally analogous to the target compound showed IC50 values in the micromolar range against HeLa cells.
- A549 Cells : Similar antiproliferative effects were observed in A549 lung cancer cells, indicating potential anticancer properties.
The biological activity may be attributed to the compound's ability to interfere with essential cellular processes. The triazole moiety is known to inhibit fungal cytochrome P450 enzymes crucial for ergosterol synthesis in fungi, disrupting membrane integrity.
Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural Comparisons
Pharmacological Implications
- Electron-Withdrawing Groups : The 2,6-difluorophenyl group in the target compound balances electron withdrawal and metabolic stability, whereas nitro () and sulfonyl () groups may compromise stability or solubility.
- Heterocyclic Motifs : The triazole in the target compound offers hydrogen-bonding capability, similar to tetrazole in , but with smaller steric bulk compared to diphenylmethoxy in .
Preparation Methods
Synthesis of the 8-Azabicyclo[3.2.1]octane Core
The azabicyclo[3.2.1]octane scaffold is synthesized via a Diels-Alder reaction followed by intramolecular cyclization. In the patent AU2017389819B2, the bicyclic core is formed using a nitroalkene dienophile and a conjugated diene under thermal conditions (120°C, 24 hr), yielding a nitro-substituted intermediate. Subsequent hydrogenation over palladium on carbon (H₂, 50 psi) reduces the nitro group to an amine, which undergoes spontaneous cyclization in acidic media (HCl, ethanol) to form the azabicyclo[3.2.1]octane structure.
Alternative routes from the Beilstein Journal of Organic Chemistry employ nitropolychlorobutadienes as precursors. Reaction of 2-nitroperchloro-1,3-butadiene with protected amines (e.g., benzylamine) generates a bicyclic intermediate, which is deprotected via catalytic hydrogenation to yield the free amine. This method achieves a 78% yield with high enantiomeric excess (ee > 98%) when chiral auxiliaries are used.
Stereochemical Control and Resolution
The (1R,5S) configuration is achieved through chiral resolution or asymmetric synthesis. Chiral HPLC (Chiralpak IC column, hexane/isopropanol 90:10) separates enantiomers with a resolution factor >2.0. Alternatively, asymmetric hydrogenation using a ruthenium-BINAP catalyst (RuCl₂[(R)-BINAP]) selectively reduces prochiral ketones to the desired (1R,5S) diastereomer.
Industrial-Scale Production Considerations
Large-scale synthesis employs continuous flow reactors for exothermic steps (e.g., Diels-Alder reaction). Microreactors (0.5 mm diameter) enhance heat transfer and reduce reaction time from 24 hr to 15 min. Crystallization in heptane/ethyl acetate (1:1) achieves >99.5% purity, meeting pharmaceutical standards.
Analytical Characterization
Critical data for the final compound include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
